N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, or N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea, is a synthetically derived chemical compound classified as a small molecule. It is a derivative of another known compound, also with research applications, named N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. [] N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea is primarily recognized within the scientific community for its role as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). [, ] This inhibitory action makes N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea a valuable tool in various research areas, particularly those focusing on cellular signaling pathways, neurological processes, and disease models.
AR-A014418 is a selective inhibitor of glycogen synthase kinase 3, a serine/threonine kinase implicated in various pathological conditions, including diabetes and Alzheimer's disease. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate key signaling pathways in cells.
The compound was first synthesized and characterized in research focused on understanding the biological effects of glycogen synthase kinase 3 inhibition. Its synthesis involves commercially available precursors and specific reaction conditions to yield the final product.
AR-A014418 is classified as a small molecule inhibitor, specifically targeting glycogen synthase kinase 3 alpha and beta isoforms. It operates through an ATP-competitive mechanism, distinguishing it from many other kinase inhibitors that may have broader or less selective action.
The synthesis of AR-A014418 involves a two-step reaction starting with 2-amino-5-nitrothiazole and 4-methoxybenzylisocyanate. The reaction is conducted in N,N-dimethylformamide under nitrogen atmosphere at elevated temperatures.
AR-A014418 has a distinct molecular structure characterized by its thiazole and urea components.
AR-A014418 primarily acts as an inhibitor of glycogen synthase kinase 3 through competitive inhibition with ATP at the active site.
The primary mechanism through which AR-A014418 exerts its effects involves the inhibition of glycogen synthase kinase 3 activity, leading to alterations in downstream signaling pathways associated with cell growth and metabolism.
AR-A014418 has several potential scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: